4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide
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Overview
Description
4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylphenoxy group, a methylsulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide typically involves multiple steps:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate alkylating agent to form the ethylphenoxy intermediate.
Introduction of the Triazole Ring: The ethylphenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole ring.
Formation of the Benzamide: The final step involves the reaction of the triazole-containing intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted ethylphenoxy derivatives.
Scientific Research Applications
4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets. The triazole ring and the benzamide moiety are known to interact with enzymes and receptors, modulating their activity. The ethylphenoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-methylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide
- **4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzoic acid
- **4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzylamine
Uniqueness
4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties The presence of the ethylphenoxy group enhances its lipophilicity, while the triazole ring provides stability and potential for diverse interactions with biological targets
Properties
Molecular Formula |
C19H20N4O2S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[(4-ethylphenoxy)methyl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C19H20N4O2S/c1-3-14-6-10-17(11-7-14)25-12-15-4-8-16(9-5-15)18(24)22-23-13-20-21-19(23)26-2/h4-11,13H,3,12H2,1-2H3,(H,22,24) |
InChI Key |
VFJGLTGMOFLZTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN3C=NN=C3SC |
Origin of Product |
United States |
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